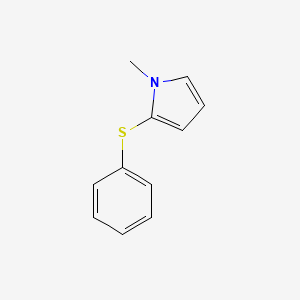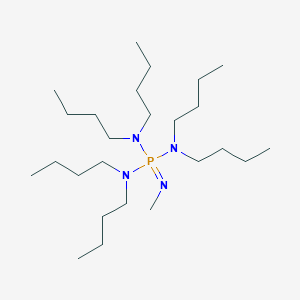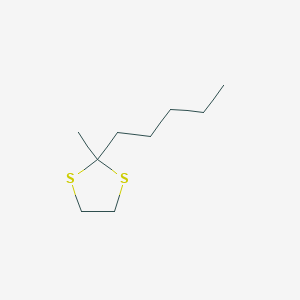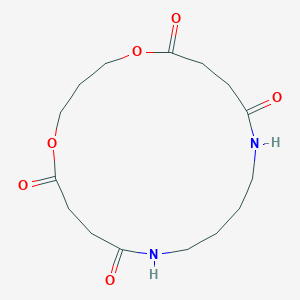
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone is a chemical compound with the molecular formula C₁₅H₂₄N₂O₆. It has an average mass of 328.361 Da and a monoisotopic mass of 328.163422 Da . This compound is known for its unique structure, which includes two oxygen atoms and two nitrogen atoms within a cyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8,11-diazacyclotetradecane-5,12-dione: This compound has a similar cyclic structure but with different functional groups and ring size.
1,3-Dioxa-7,10-diazacyclododecane-4,11-dione: Another similar compound with a different arrangement of oxygen and nitrogen atoms within the ring.
Uniqueness
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone is unique due to its specific arrangement of atoms and the presence of four oxygen atoms and two nitrogen atoms within a single cyclic structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
79688-11-2 |
|---|---|
Molecular Formula |
C15H24N2O6 |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
1,5-dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone |
InChI |
InChI=1S/C15H24N2O6/c18-12-4-6-14(20)22-10-3-11-23-15(21)7-5-13(19)17-9-2-1-8-16-12/h1-11H2,(H,16,18)(H,17,19) |
InChI Key |
NRNGVKYPCOGTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)CCC(=O)OCCCOC(=O)CCC(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


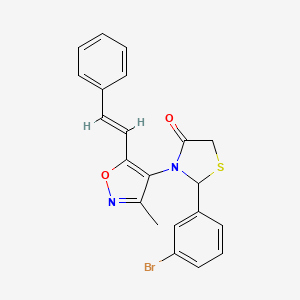

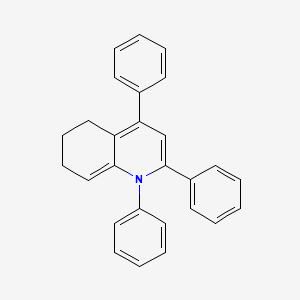
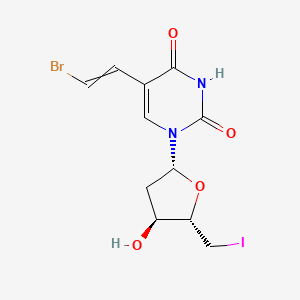
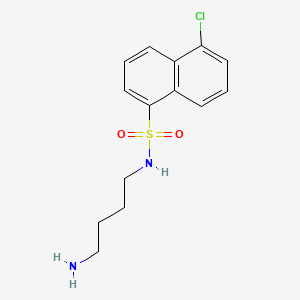
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)
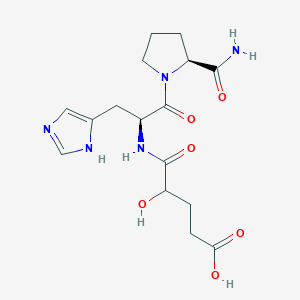
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
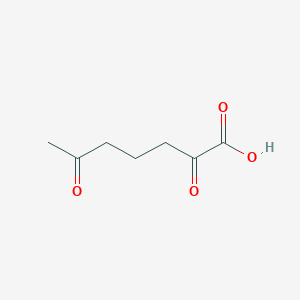
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
